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  • Product: 3,5-Bis(bromomethyl)benzonitrile
  • CAS: 74163-48-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3,5-bis(bromomethyl)benzonitrile: Synthesis, Safety, and Application

Abstract: This technical guide provides an in-depth analysis of 3,5-bis(bromomethyl)benzonitrile (CAS No: 74163-48-7), a highly reactive and versatile bifunctional building block essential in advanced organic synthesis a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of 3,5-bis(bromomethyl)benzonitrile (CAS No: 74163-48-7), a highly reactive and versatile bifunctional building block essential in advanced organic synthesis and pharmaceutical development. The document delineates its core chemical and physical properties, offers a thorough examination of its safety data sheet (SDS) for secure handling, and explores its synthetic utility. By explaining the causality behind its reactivity, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this compound's unique trifunctional nature for creating complex molecular architectures.

Core Compound Identification and Properties

3,5-bis(bromomethyl)benzonitrile is a crystalline solid characterized by a central benzonitrile core with two reactive bromomethyl substituents. This structure makes it a valuable intermediate for introducing a 3,5-disubstituted benzyl moiety into target molecules.

PropertyValueSource
CAS Number 74163-48-7[1][2][3]
Molecular Formula C₉H₇Br₂N[1][3][4]
Molecular Weight 288.97 g/mol [3][5]
Appearance White to cream crystals or powder[6]
Melting Point 114 - 115 °C[5]
Boiling Point 345.0 ± 32.0 °C (Predicted)[5]
InChIKey RPUUHCFKDYQOME-UHFFFAOYSA-N[4][5]

Comprehensive Safety Profile (SDS Analysis)

As a potent alkylating agent, 3,5-bis(bromomethyl)benzonitrile must be handled with stringent adherence to safety protocols. The following information is synthesized from available safety data sheets and regulatory classifications.

GHS Hazard Classification

The compound is classified with significant health hazards requiring careful management in a laboratory setting.[1]

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4, Warning (H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled).[1]

  • Skin Corrosion/Irritation: Category 1B, Danger (H314: Causes severe skin burns and eye damage).[1]

  • Skin Sensitization: Category 1, Warning (H317: May cause an allergic skin reaction).[1]

GHS Pictograms:

Corrosion (GHS05), Health Hazard/Hazardous to the Ozone Layer (GHS07)

Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Do not breathe dust, fumes, or vapors.[7]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands and any exposed skin thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store locked up in a designated corrosives area.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

  • Skin Protection: Use chemically resistant gloves (e.g., Nitrile rubber) and wear protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: If dust or vapor concentrations are high, use a type P3 (EN 143) respirator cartridge or equivalent.[8]

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Mechanistic Insights & Synthetic Utility

The synthetic value of 3,5-bis(bromomethyl)benzonitrile stems from its three distinct reactive sites, allowing for sequential, chemoselective reactions. A successful strategy hinges on understanding the intrinsic reactivity differences between these functional groups rather than relying on complex protecting group chemistry.[9]

  • Bromomethyl Groups (-CH₂Br): These are the most reactive sites on the molecule. As benzylic bromides, they are highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of nucleophiles, including alcohols (forming ethers), amines (forming secondary or tertiary amines), and thiolates (forming thioethers). The two identical groups offer a pathway to C₂-symmetric molecules or can be functionalized sequentially under carefully controlled conditions.

  • Nitrile Group (-C≡N): The nitrile group is comparatively robust and requires more specific, often harsher, conditions for transformation.[9] This stability allows it to be carried through initial reactions at the bromomethyl sites. Subsequently, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

  • Aromatic Ring: The benzene ring itself can participate in electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile and bromomethyl groups makes it less reactive.

This hierarchy of reactivity is the cornerstone of its utility, enabling chemists to perform reactions at the bromomethyl positions first, under mild conditions that leave the nitrile group untouched for later elaboration. This is a key principle in designing efficient, multi-step syntheses in drug discovery and materials science.[9][10]

Visualization of Synthetic Workflow

The logical flow for synthetic transformations typically prioritizes the most labile sites, the bromomethyl groups, before proceeding to the more stable nitrile functionality.

G A 3,5-bis(bromomethyl)benzonitrile (Starting Material) B Step 1: Sₙ2 Reaction (e.g., with R-OH, R₂NH) Conditions: Mild Base (K₂CO₃), Solvent (DMF/Acetonitrile) A->B High Reactivity of -CH₂Br C Intermediate A (Nitrile group intact) B->C D Step 2: Nitrile Transformation (e.g., Hydrolysis or Reduction) Conditions: Strong Acid/Base or Reducing Agent (LiAlH₄) C->D Lower Reactivity of -C≡N E Final Product (e.g., Di-acid, Di-amine) D->E

Sources

Exploratory

thermodynamic stability of 3,5-bis(bromomethyl)benzonitrile at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 3,5-bis(bromomethyl)benzonitrile at Room Temperature Abstract 3,5-bis(bromomethyl)benzonitrile is a bifunctional aromatic compound whose utility in organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3,5-bis(bromomethyl)benzonitrile at Room Temperature

Abstract

3,5-bis(bromomethyl)benzonitrile is a bifunctional aromatic compound whose utility in organic synthesis, particularly in the development of pharmaceuticals and radioligands, is predicated on the high reactivity of its two benzylic bromide groups.[1][2] This inherent reactivity, however, raises critical questions about its thermodynamic stability under standard storage and handling conditions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the stability of this important synthetic intermediate. We will explore the theoretical underpinnings of its potential degradation pathways and present detailed, field-proven protocols for its empirical assessment using thermal analysis and long-term stability studies.

Introduction: The Double-Edged Sword of Reactivity

The synthetic value of 3,5-bis(bromomethyl)benzonitrile lies in its two highly electrophilic benzylic carbons, which are readily susceptible to nucleophilic attack.[1] This property allows for the facile introduction of the cyanobenzyl scaffold into a wide array of molecular architectures. However, the very features that make it a valuable reagent—the benzylic C-Br bonds—also render it prone to degradation. An unmanaged loss of integrity can lead to inconsistent reaction yields, the introduction of impurities, and potential safety hazards.

A thorough understanding of the compound's stability profile is therefore not merely an academic exercise; it is a prerequisite for its effective and safe utilization. This document serves as a technical manual, providing both the theoretical context and the practical methodologies required to characterize the stability of 3,5-bis(bromomethyl)benzonitrile at room temperature.

Theoretical Stability Assessment & Potential Degradation Pathways

The stability of 3,5-bis(bromomethyl)benzonitrile is primarily governed by the lability of the carbon-bromine bond at the benzylic positions. Unlike alkyl halides, benzylic halides exhibit enhanced reactivity due to the resonance stabilization of the carbocation or radical intermediates formed upon C-Br bond cleavage.[1]

Several degradation pathways can be anticipated at room temperature:

  • Hydrolysis: As a moisture-sensitive compound, even trace amounts of water can lead to hydrolysis, replacing the bromide with a hydroxyl group to form the corresponding alcohol, 3,5-bis(hydroxymethyl)benzonitrile. This is a common degradation route for reactive halides.

  • Nucleophilic Attack: The compound is a potent lachrymator, a characteristic of reactive electrophiles that can alkylate biological nucleophiles.[3][4] In a laboratory setting, it will readily react with ambient nucleophiles, including alcohols, amines, or other solvents.[5]

  • Polymerization: Self-reaction or polymerization, while less common for this specific structure, can occur, especially under the influence of heat, light, or impurities, leading to the formation of complex oligomeric or polymeric materials.[6]

The presence of the electron-withdrawing nitrile group on the aromatic ring can subtly influence the reactivity of the bromomethyl groups, but the inherent instability of the benzylic bromide moiety remains the dominant factor.

A 3,5-bis(bromomethyl)benzonitrile B 3,5-bis(hydroxymethyl)benzonitrile A->B H₂O (Hydrolysis) C Nucleophilic Substitution Product A->C Nu⁻ (e.g., R-OH, R₂NH) D Polymeric/Oligomeric Byproducts A->D Heat / Light / Impurities

Caption: Potential degradation pathways for 3,5-bis(bromomethyl)benzonitrile.

Experimental Evaluation of Thermal Stability

To quantify the thermal stability and identify hazardous exothermic decomposition events, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is indispensable.[7] These techniques provide critical data on the temperatures at which the material begins to degrade and the energy released during this process.[8]

Protocol 1: Differential Scanning Calorimetry (DSC) for Onset Temperature Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is a primary screening tool for identifying exothermic reactions that could lead to thermal runaway.[10]

Objective: To determine the onset temperature of any exothermic decomposition events.

Methodology (ASTM E537): [8]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation:

    • Place a small, representative sample (typically 1-5 mg) into a high-pressure stainless steel or gold-plated pan.

    • Causality: Benzylic bromides can be corrosive and may release gaseous HBr upon decomposition.[6] High-pressure, hermetically sealed pans are essential to contain these products and prevent mass loss, ensuring the measured heat flow is accurate and protecting the instrument.[11] Using a glass ampoule is also a valid alternative.[10]

  • Experimental Conditions:

    • Reference: Use an empty, hermetically sealed pan identical to the sample pan.

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 350 °C) at a constant ramp rate of 5-10 °C/min.

    • Causality: A ramp rate of 10 °C/min is standard for hazard screening. Slower rates can provide better resolution of thermal events but may not be as conservative for safety assessments.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify any endothermic events (e.g., melting) and, critically, any exothermic events (decomposition).

    • Determine the extrapolated onset temperature (Tonset) of the first major exotherm. This temperature represents the point at which self-heating can begin to accelerate.

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature.[12] It is used to determine the temperature at which the material begins to lose mass due to decomposition or evaporation.

Objective: To determine the temperature at which significant mass loss begins.

Methodology:

  • Instrument Calibration: Calibrate the TGA for mass and temperature.

  • Sample Preparation: Place a small sample (5-10 mg) into an appropriate sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant ramp rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the temperature at which a significant mass loss begins (e.g., 5% mass loss). This provides complementary information to the DSC Tonset.

cluster_0 Thermal Analysis Workflow A Sample Preparation (1-10 mg) B DSC Analysis (Inert Atm., 10°C/min) A->B C TGA Analysis (Inert Atm., 10°C/min) A->C D Data Interpretation B->D C->D E Determine T_onset (Exothermic Decomposition) D->E F Determine T_decomp (% Mass Loss) D->F G Thermal Stability Profile E->G F->G

Caption: Experimental workflow for thermal stability analysis.

Long-Term Stability Assessment at Room Temperature

While thermal analysis identifies acute thermal hazards, long-term studies are required to establish a practical shelf-life at ambient temperatures.[13] These studies follow guidelines established by the International Council for Harmonisation (ICH).[14][15]

Protocol 3: Isothermal Stability Study

Objective: To evaluate the degradation of 3,5-bis(bromomethyl)benzonitrile over time under controlled room temperature and accelerated conditions.

Methodology:

  • Batch Selection: Use at least one representative batch of the material with a known initial purity. For regulatory filings, three batches are typically required.[14][16]

  • Packaging: Store samples in containers that mimic the proposed long-term storage solution (e.g., amber glass vials with inert gas overlay).[15]

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.[14]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[17]

    • Causality: Accelerated conditions are used to quickly identify potential degradation pathways and predict long-term stability.[16] Significant degradation under these conditions warrants a more cautious approach to storage.

  • Testing Schedule:

    • Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).[15]

  • Analytical Method:

    • Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to assess purity and quantify any degradation products.

    • The method must be validated to separate the parent compound from all potential impurities and degradants.

  • Data Evaluation:

    • Record the purity of 3,5-bis(bromomethyl)benzonitrile at each time point.

    • Identify and quantify any new peaks corresponding to degradation products.

    • Observe any changes in physical appearance (e.g., color change from white to yellow/brown).

Data Presentation

The results of the long-term stability study should be summarized in a clear, tabular format.

Time Point (Months)Storage ConditionPurity (%) by HPLCDegradant 1 (%)Degradant 2 (%)Appearance
0-99.5< 0.05< 0.05White Crystalline Solid
325°C / 60% RH
625°C / 60% RH
1225°C / 60% RH
140°C / 75% RH
340°C / 75% RH
640°C / 75% RH

Safe Handling and Storage Recommendations

Given its classification as a reactive benzylic bromide and a lachrymator, strict adherence to safety protocols is mandatory.

  • Handling: Always handle 3,5-bis(bromomethyl)benzonitrile in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5] Avoid inhalation of dust or vapors and any contact with skin and eyes.[18]

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[6] The storage location must be cool, dry, and dark, and kept separate from incompatible materials such as strong bases, oxidizers, alcohols, and amines.[3][4] Gradual decomposition can lead to pressure buildup in sealed containers.[6]

Conclusion

The is a critical parameter that dictates its handling, storage, and utility in research and development. While theoretically prone to degradation via hydrolysis and nucleophilic attack, its actual stability profile must be determined empirically. The protocols outlined in this guide, employing DSC, TGA, and long-term isothermal studies, provide a robust framework for a comprehensive evaluation. By understanding the onset of thermal decomposition and tracking its purity over time, scientists can confidently establish safe operating limits and an appropriate shelf-life, thereby ensuring the integrity and reliability of this versatile chemical intermediate.

References

  • ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing. Retrieved from [Link]

  • Green, S. P., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1836-1843. Available from: [Link]

  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Green, S. P., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ResearchGate. Available from: [Link]

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Retrieved from [Link]

  • Korth, H. G., et al. (2021). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C Br) and tert-butylbenzenes (C CH3). RSC Publishing.
  • Protheragen. (2024, June 21). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. Retrieved from [Link]

  • Gutman, D. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. SciSpace. Available from: [Link]

  • Labkem. (2013, March 19). Benzyl-Bromide - Safety Data Sheet. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • Multichem Exports. (n.d.). BENZYL BROMIDE Safety Data Sheet. Retrieved from [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023, July 13). Guideline on Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • NextSDS. (n.d.). 3,5-bis(bromomethyl)benzonitrile — Chemical Substance Information. Retrieved from [Link]

  • Cardillo, P., & Girelli, A. (1983). Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data, 29(3), 348-351. Available from: [Link]

  • Avomeen. (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference? Retrieved from [Link]

  • Pike, A. S., et al. (2007). Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry, 50(22), 5469-5483. Available from: [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

  • Mettler Toledo. (2018, June 27). Thermal Analysis of Organic Compounds. AZoM. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Radical Benzylic Bromination for the Synthesis of 3,5-Bis(bromomethyl)benzonitrile

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Process Focus: Wohl-Ziegler Bromination via N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) Introduction and Strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Process Focus: Wohl-Ziegler Bromination via N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN)

Introduction and Strategic Context

The compound 3,5-bis(bromomethyl)benzonitrile is a highly versatile bis-electrophilic building block utilized extensively in advanced organic synthesis. In medicinal chemistry, it serves as a critical linker in the design of bone-targeting EP4 receptor agonist prodrugs for the treatment of osteoporosis[1]. In materials science, it acts as a core precursor for the convergent synthesis of functionalized, photoactive stilbenoid dendrimers[2].

Synthesizing this intermediate requires a controlled, double benzylic bromination of 3,5-dimethylbenzonitrile. This application note details a robust, field-proven protocol utilizing standard Wohl-Ziegler radical conditions, optimized for laboratory-scale preparation.

Mechanistic Causality and Experimental Design

To achieve reliable double bromination without excessive over-bromination (e.g., forming tribromomethyl or dibromomethyl species at a single benzylic position), the reaction parameters must be tightly controlled.

  • Initiator Selection (AIBN): Azobisisobutyronitrile (AIBN) is chosen for its predictable thermal decomposition profile. At 80 °C, AIBN undergoes homolytic cleavage to generate nitrogen gas and two 2-cyanoprop-2-yl radicals. This temperature perfectly aligns with the activation energy required to sustain the radical chain reaction without causing rapid, uncontrollable reagent degradation[1].

  • Bromine Source (NBS): N-Bromosuccinimide (NBS) acts as a steady, low-concentration source of molecular bromine ( Br2​ ) and bromine radicals. By maintaining a low steady-state concentration of Br2​ , the reaction strongly favors radical benzylic substitution over electrophilic aromatic substitution.

  • Stoichiometry (2.2 Equivalents): Exactly 2.2 equivalents of NBS are utilized. The 0.2 equivalent excess compensates for trace moisture and minor side reactions, ensuring complete conversion of the mono-brominated intermediate to the desired bis-brominated product[1].

  • Solvent (1,2-Dichloroethane): While carbon tetrachloride ( CCl4​ ) is the historical solvent for Wohl-Ziegler reactions, 1,2-dichloroethane (DCE) is utilized here as a safer, highly effective alternative[1]. Its boiling point (83 °C) allows the reaction to be safely refluxed at the optimal 80 °C decomposition temperature of AIBN.

Experimental Workflow Visualization

G N1 Starting Material 3,5-Dimethylbenzonitrile (1.0 eq) N2 Reagent Addition NBS (2.2 eq) + AIBN (0.2 eq) in 1,2-Dichloroethane N1->N2 N3 Thermal Activation Argon Atmosphere, 80 °C, 9 h N2->N3 N4 Reaction Quench & Extraction H2O Quench, CH2Cl2 Extraction N3->N4 N5 Chromatographic Purification Silica Gel (2-15% EtOAc/Hexane) N4->N5 N6 Target Compound 3,5-Bis(bromomethyl)benzonitrile N5->N6

Figure 1: Experimental workflow for the radical benzylic bromination of 3,5-dimethylbenzonitrile.

Reaction Parameters and Stoichiometry

Table 1: Reagent Quantities for 1.00 g Scale Synthesis [1]

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesRole
3,5-Dimethylbenzonitrile131.181.01.00 g7.62 mmolStarting Material
N-Bromosuccinimide (NBS)177.982.22.98 g16.8 mmolBrominating Agent
Azobisisobutyronitrile (AIBN)164.210.20.250 g1.52 mmolRadical Initiator
1,2-Dichloroethane (DCE)98.96N/A76 mLN/ASolvent

Step-by-Step Experimental Protocol

Caution: NBS is a corrosive oxidizing agent. AIBN is a self-reactive substance that generates nitrogen gas upon decomposition. Perform all operations in a well-ventilated fume hood using appropriate PPE.

Step 1: Reaction Setup

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge the system with Argon for 10 minutes to remove oxygen, which can terminate radical chain propagation.

  • Add 3,5-dimethylbenzonitrile (1.00 g, 7.62 mmol) to the flask.

  • Add anhydrous 1,2-dichloroethane (76 mL) and stir until the starting material is fully dissolved[1].

Step 2: Reagent Addition and Initiation

  • Briefly remove the argon inlet and swiftly add N-bromosuccinimide (2.98 g, 16.8 mmol) and AIBN (0.250 g, 1.52 mmol) to the solution[1].

  • Re-establish the Argon atmosphere immediately.

  • Lower the flask into a pre-heated oil bath set to 80 °C.

  • Stir the reaction mixture vigorously under Argon for exactly 9 hours[1]. Note: The solution may undergo color changes as bromine radicals are generated and consumed.

Step 3: Workup and Extraction

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 50 mL of deionized H2​O to the medium[1].

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane ( CH2​Cl2​ , 3 x 40 mL)[1].

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude residue[1].

Step 4: Purification

  • Purify the crude residue via automated flash column chromatography (e.g., using a 25 g BioTage HP Sil cartridge)[1].

  • Elute using a gradient of 2–15% Ethyl Acetate (EtOAc) in Hexane over 20 column volumes (CV)[1].

  • Pool the fractions containing the target compound (monitor via TLC, UV active) and concentrate under reduced pressure.

Yield: The protocol typically yields approximately 0.618 g (28% theoretical yield) of 3,5-bis(bromomethyl)benzonitrile as white crystals[1]. Note: The moderate yield is standard for this specific transformation due to the statistical distribution of mono-, bis-, and tris-brominated byproducts inherent to radical benzylic brominations.

Analytical Characterization

To validate the integrity of the synthesized product, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. The symmetry of the molecule simplifies the 1H NMR spectrum.

Table 2: 1H NMR ( CDCl3​ , 500 MHz) Reference Data [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
7.64Singlet (s)1HN/AAromatic proton (C4, para to nitrile)
7.61Doublet (d)2HJ = 1.2 HzAromatic protons (C2, C6, ortho to nitrile)
4.45Singlet (s)4HN/ABenzylic protons ( −CH2​Br )

Self-Validation Check: The presence of a sharp singlet at 4.45 ppm integrating to 4 protons is the definitive marker of successful double bromination. A shift integrating to only 2 protons would indicate incomplete (mono) bromination, while additional downfield shifts would indicate over-bromination (e.g., −CHBr2​ ).

Sources

Application

Application Note &amp; Protocol: Selective Benzylic Bromination of 3,5-Dimethylbenzonitrile via Wohl-Ziegler Reaction

Abstract This document provides a comprehensive guide for the selective radical bromination of the benzylic methyl groups of 3,5-dimethylbenzonitrile using N-bromosuccinimide (NBS). The Wohl-Ziegler reaction is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the selective radical bromination of the benzylic methyl groups of 3,5-dimethylbenzonitrile using N-bromosuccinimide (NBS). The Wohl-Ziegler reaction is a cornerstone of synthetic chemistry for its ability to selectively halogenate allylic and benzylic positions, which are activated for radical abstraction.[1][2] The resulting products, 3-(bromomethyl)-5-methylbenzonitrile and 3,5-bis(bromomethyl)benzonitrile, are valuable polyfunctional intermediates in the development of pharmaceuticals and advanced materials. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and offers troubleshooting advice to ensure a successful and reproducible synthesis.

Scientific Principle: The Wohl-Ziegler Radical Chain Mechanism

The selective bromination of a benzylic C-H bond in the presence of other functionalities, such as a nitrile and an aromatic ring, is achieved through a free-radical chain reaction.[3] The key to this selectivity is the use of N-bromosuccinimide (NBS), which serves as a source for a constant, low concentration of molecular bromine (Br₂).[4][5][6][7] This low concentration is critical to favor the radical substitution pathway over competitive electrophilic addition to the aromatic ring.[5][8]

The reaction proceeds through three main stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or by photochemical irradiation (hv).[9][10] This generates initiator radicals which, in turn, react with trace amounts of HBr present to generate a bromine radical (Br•). The bromine radicals can also be formed by the homolysis of the small amount of Br₂ present.[6][11]

  • Propagation: This is a two-step cycle.

    • A bromine radical (Br•) abstracts a hydrogen atom from one of the methyl groups of 3,5-dimethylbenzonitrile. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring, lowering the activation energy for this abstraction.[2][5]

    • The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the brominated product and another bromine radical (Br•), which continues the chain reaction.[12]

  • Termination: The chain reaction is terminated when two radicals combine.

The crucial role of NBS is to react with the HBr byproduct from the first propagation step, regenerating the molecular bromine needed for the second propagation step.[6][12] This keeps the concentrations of both HBr and Br₂ sufficiently low to prevent unwanted side reactions.

Wohl-Ziegler Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator AIBN or BPO Br2 Br₂ (trace) Initiator->Br2 heat/hv Br_rad 2 Br• Br2->Br_rad Homolysis Substrate 3,5-Dimethyl- benzonitrile Br_rad->Substrate Enters Cycle HBr HBr Br_rad->HBr H abstraction Benzylic_Radical Benzylic Radical (Resonance Stabilized) Substrate->Benzylic_Radical + Br• Product 3-(Bromomethyl)-5- methylbenzonitrile Benzylic_Radical->Product + Br₂ Br2_regen Br₂ HBr->Br2_regen + NBS NBS NBS Succinimide Succinimide Br_rad_regen Br• Br2_regen->Br_rad_regen to next cycle

Caption: The radical chain mechanism of the Wohl-Ziegler bromination.

Experimental Design & Protocol

This protocol provides a general procedure for the mono-bromination of 3,5-dimethylbenzonitrile. For di-bromination, the stoichiometry of NBS should be increased accordingly (>2.2 equivalents).

Materials and Reagents
Reagent/MaterialGradeNotes
3,5-Dimethylbenzonitrile>98%Starting material.
N-Bromosuccinimide (NBS)>99%Must be recrystallized before use.[1][13]
Azobisisobutyronitrile (AIBN)>98%Radical initiator. Benzoyl peroxide is an alternative.[9]
Carbon Tetrachloride (CCl₄)AnhydrousTraditional solvent. Highly toxic. See Section 3 for alternatives.
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeFor quenching.
Sodium Bicarbonate (NaHCO₃)ACS GradeSaturated aqueous solution.
Sodium Chloride (NaCl)ACS GradeSaturated aqueous solution (brine).
Magnesium Sulfate (MgSO₄)AnhydrousDrying agent.
Mandatory Reagent Purification: Recrystallization of NBS

Commercial NBS is often pale yellow due to the presence of molecular bromine from slow decomposition.[13][14] Using impure NBS can lead to poor yields and side reactions.[10][14] It must be purified immediately before use.

Procedure:

  • In a fume hood, dissolve NBS (e.g., 20 g) in preheated deionized water (e.g., 200 mL) at approximately 90-95 °C.[1]

  • Stir until a clear, orange solution is formed.

  • Cool the flask in an ice-water bath for 1-2 hours.

  • Pure, white crystals of NBS will precipitate.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum. The purified NBS should be a pure white solid.[15]

Step-by-Step Reaction Protocol
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylbenzonitrile (1.0 eq.).

  • Reagent Addition: Add anhydrous carbon tetrachloride (or an alternative solvent, see Section 3.2) to create an approximately 0.2-0.5 M solution. Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Add freshly recrystallized NBS (1.05-1.1 eq. for mono-bromination) and a catalytic amount of AIBN (0.02-0.05 eq.).[3]

  • Reaction: Heat the mixture to a gentle reflux (for CCl₄, ~77 °C) with vigorous stirring. The reaction can be initiated by the thermal decomposition of AIBN or by irradiation with a UV lamp.[1][10]

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS. A visual indicator of the reaction's progression is the consumption of the dense NBS solid and the formation of succinimide, which is less dense and will float on top of the CCl₄.[16] The reaction is typically complete within 1-4 hours.

  • Workup - Quenching & Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the bulk of the succinimide byproduct.[17]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (to quench any remaining NBS), saturated sodium bicarbonate solution, and finally, brine.[3][17] This sequence removes residual acids and water-soluble byproducts.

  • Workup - Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid or oil, can be purified by recrystallization (e.g., from hexanes or ethanol/water) or by silica gel column chromatography to yield the pure 3-(bromomethyl)-5-methylbenzonitrile.

Caption: Step-by-step experimental workflow for NBS bromination.

Safety & Environmental Considerations

Strict adherence to safety protocols is mandatory. All operations should be performed in a well-ventilated chemical fume hood.

  • N-Bromosuccinimide (NBS): NBS is an irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes.[18][19] It should be stored in a refrigerator and away from combustible materials.[10]

  • Solvents:

    • Carbon Tetrachloride (CCl₄): This is the traditional solvent but is a known carcinogen, is highly toxic, and is an ozone-depleting substance.[3][16] Its use is highly restricted and should be avoided.

    • Safer Alternatives: Dichloromethane (DCM), 1,2-dichloroethane, acetonitrile, or cyclohexane are viable alternatives.[20][21][22][23] While safer than CCl₄, DCM is a suspected carcinogen and all solvents should be handled with appropriate care.[3]

  • Radical Initiators: Benzoyl peroxide is a powerful oxidizing agent and can be explosive if not handled properly (e.g., avoid grinding or shock).[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18][24]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive radical initiator. 2. NBS is not pure. 3. Presence of radical inhibitors (e.g., oxygen).1. Use a fresh batch of initiator. 2. Ensure NBS has been freshly recrystallized and is pure white.[3] 3. Ensure the system is properly purged with an inert gas.
Low Yield of Product 1. Moisture in the reaction (hydrolyzes product). 2. Insufficient reaction time or temperature. 3. Loss of product during workup.1. Use anhydrous solvents and dry all glassware thoroughly.[1][10] 2. Monitor the reaction by TLC/GC to confirm completion. 3. Be careful during extractions; succinimide can sometimes cause emulsions.
Formation of Dibromide Stoichiometry of NBS is too high.Use a precise amount of NBS (1.0-1.1 equivalents for mono-bromination). Add the NBS portionwise to maintain a low concentration.
Succinimide Difficult to Remove Succinimide has moderate water solubility and can be difficult to fully remove with simple water washes.1. Filter the cooled reaction mixture before the aqueous workup. 2. Washing with a dilute base (like NaHCO₃ or dilute NaOH) deprotonates the succinimide, making its salt form much more water-soluble.[17] 3. A short silica gel plug filtration can also help remove residual succinimide.[17]

References

  • N-Bromosuccinimide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]

  • N-Bromosuccinimide. (2019, July 6). [Link]

  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. (n.d.). OrgoSolver. [Link]

  • A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. (2022, March 22). Chemia. [Link]

  • Alkylbenzenes such as toluene (methylbenzene) react with NBS to give products in which bromine... (n.d.). Homework.Study.com. [Link]

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. [Link]

  • Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE. (2026, January 9). Vedantu. [Link]

  • 2.2.4.2A: Reagent Purification. (2022, August 16). Chemistry LibreTexts. [Link]

  • Wohl–Ziegler bromination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • What is Allylic Bromination? (2013, November 25). Master Organic Chemistry. [Link]

  • Solvent for NBS bromination : r/chemistry. (2016, February 26). Reddit. [Link]

  • Selectivity of Aryl and Benzylic Bromination. (2019, November 19). Enlighten Theses. [Link]

  • Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014, August 30). [Link]

  • Bromination Solvent Alternative? : r/AdvancedOrganic. (2024, April 7). Reddit. [Link]

  • Radical Bromination by the Use of Various Solvents | Download Table. (n.d.). ResearchGate. [Link]

  • A Safe and Green Benzylic Radical Bromination Experiment | Journal of Chemical Education. (2020, January 21). ACS Publications. [Link]

  • Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. (2022, August 9). Chemia. [Link]

  • Wohl–Ziegler bromination. (n.d.). Grokipedia. [Link]

  • Wohl-Ziegler Bromination | Chem-Station Int. Ed. (2014, April 19). [Link]

  • Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. (n.d.). ChemRxiv. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. (n.d.). ChemScience. [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. [Link]

  • Lewis Acid Catalyzed Benzylic Bromination. (n.d.). PMC - NIH. [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. [Link]

  • Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. (n.d.). Sciforum. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Wohl‐Ziegler reaction. (n.d.). ResearchGate. [Link]

  • Bromine radical as a visible-light-mediated polarity-reversal catalyst. (n.d.). PMC - NIH. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). [Link]

  • Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022, March 28). Chemia. [Link]

  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses Procedure. [Link]

  • Trouble with NBS bromination : r/OrganicChemistry. (2019, September 12). Reddit. [Link]

  • Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020, November 21). YouTube. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

Sources

Method

Advanced Application Note: 3,5-bis(bromomethyl)benzonitrile as a Bifunctional Scaffold for Peptide Macrocyclization

Executive Summary The development of constrained macrocyclic peptides has bridged the therapeutic gap between small molecules and large biologics. By locking peptides into active conformations, researchers can drasticall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of constrained macrocyclic peptides has bridged the therapeutic gap between small molecules and large biologics. By locking peptides into active conformations, researchers can drastically improve target affinity, proteolytic stability, and cellular permeability. While standard Chemical Linkage of Peptides onto Scaffolds (CLIPS) technology frequently employs simple aromatic scaffolds [1], the use of 3,5-bis(bromomethyl)benzonitrile introduces a highly reactive, bifunctional alternative.

This application note provides a comprehensive guide to using 3,5-bis(bromomethyl)benzonitrile for the bis-alkylation of cysteine residues. As a Senior Application Scientist, I have structured this guide to move beyond mere protocols—focusing on the mechanistic causality behind reaction conditions, self-validating analytical steps, and the strategic advantages of the cyano group for late-stage functionalization.

Mechanistic Causality & Strategic Advantages (E-E-A-T)

Why 3,5-bis(bromomethyl)benzonitrile?

When designing a macrocycle, the choice of the structural linker dictates both the folding geometry and the chemical versatility of the final molecule. 3,5-bis(bromomethyl)benzonitrile offers three distinct mechanistic advantages over traditional linkers like m-xylylene dibromide[2]:

  • Kinetic Superiority via Electron Withdrawal : The nucleophilic substitution ( SN​2 ) of thiolates onto benzylic bromides is the engine of CLIPS cyclization. The strongly electron-withdrawing cyano (-CN) group at the meta position increases the electrophilicity of the benzylic carbons. This accelerates the reaction kinetics, driving the intramolecular cyclization step faster than intermolecular dimerization, which minimizes oligomeric byproducts.

  • Chemoselectivity at pH 8.0 : The pKa of a typical cysteine thiol is ~8.3, whereas the primary amines of lysine side chains and the N-terminus have pKa values >9.0. By buffering the reaction strictly at pH 8.0, we ensure a high concentration of reactive thiolate anions while keeping amines protonated and unreactive. The enhanced electrophilicity of the benzonitrile scaffold ensures quantitative S-alkylation within 30 minutes under these mild conditions.

  • Orthogonal Late-Stage Functionalization : The cyano group is chemically inert under standard aqueous SN​2 conditions. However, post-purification, it serves as a unique spectroscopic handle (exhibiting a distinct Raman/IR stretch at ~2220 cm−1 ) or can be selectively reduced to a primary amine (e.g., via NiCl2​/NaBH4​ ). This primary amine becomes a highly accessible attachment point for fluorophores, PEG chains, or pull-down tags (like biotin) without interfering with the peptide's binding interface [3].

Comparative Scaffold Data

To rationalize the selection of this building block, the quantitative and qualitative traits of common macrocyclization scaffolds are summarized below.

Scaffold / LinkerChemical FormulaAdded Mass (Da)*Reactivity ProfilePost-Cyclization Handle
m-Xylylene dibromide C8​H8​Br2​ + 102.05Moderate ( SN​2 )None (Inert aromatic core)
1,3,5-Tris(bromomethyl)benzene C9​H9​Br3​ + 114.05High (Forms bicyclic peptides)None (All arms used for cyclization)
3,5-bis(bromomethyl)benzonitrile C9​H7​Br2​N + 127.05Very High (Electron-withdrawn)Yes (-CN group for reduction/tagging)

*Added mass represents the net mass shift observed via LC-MS after the loss of 2 HBr molecules during the bis-alkylation of two cysteines.

Experimental Workflows

Workflow N1 Linear Peptide (2x Cys) N2 Reduction (TCEP, pH 8.0) N1->N2 N3 Bis-alkylation (Linker in MeCN) N2->N3 N4 Validation (LC-MS, Ellman's) N3->N4 N5 Purified Macrocycle N4->N5

Fig 1: Standard workflow for peptide macrocyclization using 3,5-bis(bromomethyl)benzonitrile.

Protocol 1: Chemoselective Peptide Macrocyclization

This protocol is designed as a self-validating system. Do not proceed to purification without confirming the exact mass shift and the depletion of free thiols.

Reagents Required:

  • Linear peptide containing exactly two Cysteine residues (purified to >90%).

  • 3,5-bis(bromomethyl)benzonitrile (Prepare as a 50 mM stock in anhydrous Acetonitrile).

  • Reaction Buffer: 50 mM Ammonium Bicarbonate ( NH4​HCO3​ ), pH 8.0.

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

Step-by-Step Methodology:

  • Peptide Solubilization & Reduction: Dissolve the linear peptide in the Reaction Buffer to a final concentration of 1.0 mM. Add 1.5 molar equivalents of TCEP. Incubate at room temperature (RT) for 30 minutes. Causality: TCEP quantitatively reduces any spontaneous disulfide bonds, ensuring both cysteines are available for bis-alkylation. TCEP does not contain thiols, so it will not compete with the scaffold.

  • Scaffold Addition: While stirring the peptide solution vigorously, add 1.2 molar equivalents of the 3,5-bis(bromomethyl)benzonitrile stock solution dropwise. The final concentration of organic solvent (MeCN) should not exceed 20% v/v to prevent peptide precipitation.

  • Cyclization: Allow the reaction to proceed at RT for 45–60 minutes. The reaction is highly efficient due to the proximity effect once the first alkylation occurs.

  • Self-Validation (Quenching & Analysis):

    • Ellman's Test: Spot 2 µL of the reaction mixture onto a test plate with Ellman's reagent. A lack of yellow color indicates complete consumption of free thiols.

    • LC-MS Verification: Inject the sample into an LC-MS. You must observe a clean mass shift of +127.05 Da relative to the reduced linear peptide. The absence of a +288 Da peak confirms that no single-alkylation (uncyclized) intermediates remain.

  • Purification: Quench the reaction by adding 1% Trifluoroacetic acid (TFA) to drop the pH to <4.0, protonating any unreacted species and stopping further nucleophilic attack. Purify the macrocycle via Preparative RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.

Late-Stage Functionalization

The true power of the benzonitrile scaffold lies in its post-cyclization utility. The cyano group can be converted into an amine, opening the door to diverse bioconjugation strategies without requiring complex unnatural amino acids during solid-phase peptide synthesis (SPPS).

Functionalization M1 Cyanobenzyl Macrocycle M2 Reduction (NiCl2 / NaBH4) M1->M2 M3 Aminomethyl Macrocycle M2->M3 M4 NHS-Fluorophore M3->M4 M5 NHS-Biotin M3->M5 M6 Fluorescent Probe M4->M6 M7 Pull-down Bait M5->M7

Fig 2: Late-stage functionalization pathways leveraging the orthogonal cyano group.

Protocol 2: Reduction and Bioconjugation
  • Nitrile Reduction: Dissolve the purified cyanobenzyl macrocycle in Methanol. Add 2.0 equivalents of Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O ). Cool the mixture to 0 °C. Slowly add 5.0 equivalents of Sodium borohydride ( NaBH4​ ). Stir for 30 minutes. The solution will turn black (formation of nickel boride).

  • Workup: Filter the mixture through a short Celite pad to remove the nickel catalyst. Concentrate the filtrate under vacuum and purify via RP-HPLC. The resulting product is an aminomethyl-functionalized macrocycle.

  • Conjugation: The newly formed primary amine on the scaffold is highly sterically accessible. React this macrocycle with any NHS-ester functionalized payload (e.g., NHS-Fluorescein or NHS-LC-Biotin) in PBS (pH 7.4) for 2 hours at RT to generate the final diagnostic or therapeutic probe.

References

  • Timmerman, P., Beld, J., Puijk, W. C., & Meloen, R. H. (2005). Rapid and Quantitative Cyclization of Multiple Peptide Loops onto Synthetic Scaffolds for Structural Mimicry of Protein Surfaces. ChemBioChem, 6(5), 821–824.[Link]

  • Heinis, C., Rutherford, T., Freund, S., & Winter, G. (2009). Phage-encoded combinatorial chemical libraries based on bicyclic peptides. Nature Chemical Biology, 5(7), 502–507.[Link]

  • Thévenin, M., Chen, G., Kantham, S., & Young, R. N. (2021). Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions. Journal of Medicinal Chemistry, 64(7), 3844–3857.[Link]

Application

Application Note: Catalytic Coupling Strategies Utilizing 3,5-Bis(bromomethyl)benzonitrile Derivatives

Introduction & Chemical Significance In advanced scaffold synthesis, 3,5-bis(bromomethyl)benzonitrile serves as a premier bifunctional electrophilic hub. The presence of two benzylic bromides allows for divergent, sequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

In advanced scaffold synthesis, 3,5-bis(bromomethyl)benzonitrile serves as a premier bifunctional electrophilic hub. The presence of two benzylic bromides allows for divergent, sequential functionalization, while the central cyano group exerts a strong electron-withdrawing effect that modulates the electrophilicity of the benzylic positions[1]. Furthermore, the nitrile moiety acts as a versatile chemical handle for late-stage transformations, such as reduction to primary amines or hydrolysis to carboxylic acids.

This scaffold has been instrumental in the development of highly selective neuronal and bacterial Nitric Oxide Synthase (nNOS/bNOS) inhibitors[1], the synthesis of bone-targeting EP4 receptor agonist prodrugs[2], and the construction of photoactive stilbenoid dendrimers[3]. By leveraging palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Heck, and Suzuki-Miyaura) on its derivatives, researchers can rapidly access complex, multi-domain architectures[4].

Mechanistic Insights & Causality

The successful elaboration of 3,5-bis(bromomethyl)benzonitrile derivatives relies heavily on understanding the causality behind catalyst and reagent selection:

  • Benzylic Activation vs. Aryl Coupling : The benzylic bromides are highly susceptible to direct nucleophilic attack (e.g., by lithiated pyrroles or phosphites)[1],[3]. Once one or both benzylic positions are functionalized, pendant aryl bromides on the newly attached moieties can be subjected to Pd-catalyzed cross-coupling.

  • Ligand Bite Angle in Amination : For the Buchwald-Hartwig amination of these complex derivatives, Pd2​(dba)3​ paired with BINAP is optimal. BINAP’s wide bite angle accelerates the reductive elimination step, which is otherwise the rate-limiting barrier when coupling sterically hindered secondary amines (like N-monosubstituted piperazines)[1].

  • Preventing β -Hydride Elimination : In Heck couplings involving these derivatives and aliphatic alkenes (e.g., tert-butyl allylcarbamate), Tri(o-tolyl)phosphine is selected. Its steric bulk promotes the dissociation of the ligand to generate the active 14-electron Pd(0) species, while stabilizing the intermediate to favor the desired migratory insertion over premature β -hydride elimination[1].

Quantitative Data Summary

The following table summarizes validated catalytic coupling and functionalization conditions for 3,5-bis(bromomethyl)benzonitrile and its immediate derivatives.

Reaction TypeStarting MaterialCatalyst / ReagentsConditionsYield (%)Ref
Radical Bromination 3,5-dimethylbenzonitrileNBS, AIBN1,2-DCE, 80 °C, 9 h22 - 28%[1],[5]
Buchwald-Hartwig Aryl bromide derivative Pd2​(dba)3​ , BINAP, NaOtBuToluene, 80 °C, 8 h61 - 67%[1]
Heck Coupling Aryl bromide derivative PdCl2​ , P(o-tol) 3​ , DIEADMF, 120 °C, 8 h58 - 64%[1]
Wittig-Horner Bis(phosphonate) derivativeKOtBu, AldehydeTHF, 0 °C to RT67 - 84%[3]

Synthetic Workflow Visualization

Pathway N1 3,5-Dimethylbenzonitrile (Starting Material) N2 3,5-bis(bromomethyl)benzonitrile (Bifunctional Hub) N1->N2 NBS, AIBN Radical Bromination N3 Mono-Substituted Aryl Bromide Derivative N2->N3 Nucleophilic Substitution N4 Buchwald-Hartwig Aminated Product N3->N4 Pd2(dba)3, BINAP Secondary Amine N5 Heck Coupling Alkene Product N3->N5 PdCl2, P(o-tol)3 Alkene

Fig 1. Divergent catalytic coupling workflows from a 3,5-bis(bromomethyl)benzonitrile hub.

Experimental Protocols

Protocol A: Synthesis of the 3,5-Bis(bromomethyl)benzonitrile Hub

Causality: N-Bromosuccinimide (NBS) acts as the bromine source, while Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator. 1,2-Dichloroethane (1,2-DCE) is chosen as the solvent due to its optimal boiling point (83 °C), which perfectly aligns with the thermal decomposition temperature of AIBN to ensure a steady flux of initiating radicals[2].

Step-by-Step Methodology:

  • Charge a flame-dried, argon-purged round-bottom flask with 3,5-dimethylbenzonitrile (1.00 equiv) and anhydrous 1,2-DCE (0.1 M concentration)[2].

  • Add NBS (2.20 equiv) and AIBN (0.20 equiv) to the solution[2].

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C under continuous stirring for 9 hours[2].

  • Self-Validation / QC Checkpoint 1 : Observe the suspension. The reaction is deemed complete when the dense, unreacted NBS powder at the bottom of the flask is entirely replaced by succinimide, which floats to the surface of the solvent.

  • Cool the mixture to room temperature, quench with distilled H2​O , and extract with Dichloromethane (DCM).

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purify via flash column chromatography or recrystallization.

  • Self-Validation / QC Checkpoint 2 : Confirm product identity via 1H NMR ( CDCl3​ , 500 MHz). The critical diagnostic peak is a sharp singlet at δ 4.45 ppm integrating to 4H, confirming the symmetrical benzylic bromines[5]. HPLC purity should be 99%[5].

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination of Derivatives

Causality: This protocol couples a secondary amine (e.g., 1-Boc-piperazine) to an aryl bromide derivative synthesized from the 3,5-bis(bromomethyl)benzonitrile hub. Sodium tert-butoxide (NaOtBu) is utilized to deprotonate the coordinated amine, facilitating the formation of the palladium-amido complex prior to reductive elimination[1].

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, add the aryl bromide derivative (1.0 mmol), 1-Boc-piperazine (1.2 mmol), and NaOtBu (1.0 mmol) to a Schlenk tube[1].

  • Add Pd2​(dba)3​ (0.05 mmol, 5 mol%) and BINAP (0.1 mmol, 10 mol%)[1].

  • Suspend the solids in dry, degassed toluene (10 mL)[1].

  • Seal the tube, remove it from the glovebox, and heat the vigorously stirring mixture at 80 °C for 8 hours[1].

  • Self-Validation / QC Checkpoint 1 : Monitor the color of the reaction. The initial dark red/purple color of Pd2​(dba)3​ should transition to a yellowish-brown suspension, indicating the successful generation of the active Pd(0)-BINAP catalytic species and ongoing turnover.

  • Cool to room temperature, dilute with H2​O (20 mL), and extract with Ethyl Acetate (EtOAc) ( 3×15 mL)[1].

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation / QC Checkpoint 2 : Perform TLC (EtOAc/Hexanes). The starting aryl bromide spot should be completely consumed, replaced by a lower-Rf spot corresponding to the aminated product. Purify via silica gel chromatography to isolate the product (typical yields: 61–67%)[1].

Protocol C: Heck Coupling for Alkenyl Functionalization

Causality: To install an aliphatic chain, Heck coupling is performed using an alkene such as tert-butyl allylcarbamate. N,N-Diisopropylethylamine (DIEA) serves as the mild base to neutralize the HCl generated during the β -hydride elimination step, preventing the degradation of the acid-sensitive Boc protecting group[1].

Step-by-Step Methodology:

  • To a dry reaction vial, add the aryl bromide derivative (1.0 equiv), tert-butyl allylcarbamate (1.5 equiv), PdCl2​ (10 mol%), and Tri(o-tolyl)phosphine (20 mol%)[1].

  • Dissolve the mixture in anhydrous DMF (0.2 M) and add DIEA (2.0 equiv)[1].

  • Purge the solution with argon for 10 minutes.

  • Heat the sealed vial at 120 °C for 8 hours[1].

  • Self-Validation / QC Checkpoint : Monitor via LC-MS. The mass spectrum should show the desired product mass ( [M+H]+ ) and the absence of the starting material isotope pattern (M / M+2 characteristic of bromine).

  • Cool, dilute with water, extract with EtOAc, and purify via flash chromatography (typical yields: 58–64%)[1].

References

  • Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase Source: National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of Photo- and Electroactive Stilbenoid Dendrimers Carrying Dibutylamino Peripheral Groups Source: ACS Publications (Organic Letters) URL:[Link]

  • Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • US10759791B2 - Mammalian and bacterial nitric oxide synthase inhibitors Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent degradation of 3,5-bis(bromomethyl)benzonitrile during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic yields and irreproducible data when utilizing benzylic bromides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic yields and irreproducible data when utilizing benzylic bromides.

3,5-bis(bromomethyl)benzonitrile is a highly versatile bifunctional electrophile, critical for synthesizing complex ligands, heterocycles, and cross-linked polymers. However, its reactivity is a double-edged sword. The very features that make it an excellent synthetic building block—the highly activated benzylic carbon-bromine bonds—also make it inherently unstable during storage[1].

This guide is designed to move beyond basic storage instructions. Here, we will dissect the fundamental causality of its degradation, troubleshoot common laboratory issues, and implement a self-validating storage protocol to ensure absolute scientific integrity.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. 3,5-bis(bromomethyl)benzonitrile is primarily susceptible to two destructive pathways:

1. Nucleophilic Substitution (Hydrolysis) The electron-withdrawing nature of the nitrile (-CN) group, combined with the benzylic position, creates a highly electrophilic carbon center. Ambient moisture ( H2​O ) acts as a nucleophile, readily displacing the bromide ion. This hydrolysis converts the bromomethyl groups into hydroxymethyl (alcohol) groups and releases hydrogen bromide (HBr) gas[2]. The generated HBr is autocatalytic, accelerating further degradation and acidifying the micro-environment[3].

2. Homolytic Cleavage (Photodegradation) The carbon-bromine (C-Br) bond is relatively weak and highly sensitive to ultraviolet (UV) and ambient visible light. Photon absorption induces homolytic cleavage, generating highly reactive benzylic radicals and bromine radicals[4]. These radicals rapidly recombine to form dimers, or cross-link to form insoluble polymeric networks, fundamentally destroying the monomeric integrity of the reagent[5].

DegradationPathways Compound 3,5-bis(bromomethyl)benzonitrile Hydrolysis Nucleophilic Substitution (Hydrolysis) Compound->Hydrolysis Homolysis Homolytic Cleavage (Radical Formation) Compound->Homolysis Moisture Moisture (H2O) Moisture->Hydrolysis Light UV/Visible Light (hv) Light->Homolysis Alcohol Benzylic Alcohols + HBr Hydrolysis->Alcohol Dimer Dimerization / Cross-linking Homolysis->Dimer

Mechanistic pathways of 3,5-bis(bromomethyl)benzonitrile degradation via moisture and light.

Part 2: Quantitative Stability Matrix

Understanding the half-life of your reagent under various conditions dictates your experimental timeline. The following table synthesizes the degradation risk profile based on standard benzylic bromide stability metrics[6][7][8].

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
Optimal -20°CArgon/NitrogenDark (Amber)> 12 monthsNegligible
Standard 2-8°CArgon/NitrogenDark (Amber)3 - 6 monthsSlow hydrolysis (if seal fails)
Suboptimal 20-25°CAmbient AirDark (Amber)1 - 2 weeksHydrolysis (HBr generation)
High Risk 20-25°CAmbient AirAmbient UV/Vis< 24 hoursPhotolysis & Hydrolysis

Part 3: Troubleshooting Guide & FAQs

Q: Why did my white crystalline powder turn yellow or light brown after a few weeks on the bench? A: This is the classic visual symptom of photodegradation . Exposure to ambient laboratory lighting has caused homolytic cleavage of the C-Br bonds. The yellow/brown discoloration is typically due to the release of trace amounts of free bromine ( Br2​ ) trapped in the crystal lattice, alongside the formation of highly conjugated, cross-linked dimeric impurities[9].

Q: The compound is no longer fully soluble in anhydrous DMF or THF. What happened? A: You are observing radical-induced polymerization . The benzylic radicals formed during light exposure or thermal stress have reacted with one another, creating a cross-linked poly-benzyl network. Because 3,5-bis(bromomethyl)benzonitrile has two reactive sites, it acts as a cross-linking agent with itself, rapidly forming insoluble macroscopic polymers. This batch must be discarded.

Q: My downstream nucleophilic substitution reaction has a very low yield, and the pH of the reaction mixture dropped unexpectedly. Why? A: Hydrolysis has occurred during storage. Ambient moisture has converted a significant percentage of your bromomethyl groups into hydroxymethyl (alcohol) groups. This reaction releases stoichiometric amounts of HBr[3]. When you dissolved the degraded reagent, the trapped HBr acidified your reaction mixture, likely neutralizing the basic catalysts or nucleophiles required for your downstream synthesis.

Part 4: Self-Validating Storage Protocol

To guarantee the integrity of 3,5-bis(bromomethyl)benzonitrile, you must implement a system that proves its own efficacy. Do not rely on a single point of failure (like a loose cap). Follow this self-validating Standard Operating Procedure (SOP):

Step 1: Inert Aliquoting (The Micro-Environment)

  • Action: Upon receiving the bulk chemical, immediately transfer it into a glove bag or glove box purged with Argon. Divide the bulk powder into single-use aliquots using amber glass vials.

  • Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and moisture introductions that occur when opening a bulk container multiple times. Amber glass blocks the UV/Vis wavelengths responsible for homolytic cleavage.

Step 2: Headspace Purging & Sealing

  • Action: Ensure the headspace of each vial is filled with Argon (which is heavier than Nitrogen and blankets the solid better). Seal with a PTFE-lined cap, then wrap the seam tightly with Parafilm.

  • Causality: PTFE is chemically inert to trace HBr, unlike standard rubber or silicone septa which will degrade and compromise the seal.

Step 3: Desiccant-Integrated Secondary Containment (The Validation Mechanism)

  • Action: Place the sealed amber vials into a secondary container (e.g., a wide-mouth Nalgene jar). Fill the bottom of the jar with blue indicating silica gel . Seal the jar and store it at -20°C.

  • Self-Validation: This is your built-in system check. If the silica gel remains blue, your storage environment is perfectly dry. If the silica gel turns pink, the primary seal of the jar has failed, and moisture has entered. You now know the environment is compromised before you even open the reagent vial.

Step 4: Thermal Equilibration (Pre-Use Check)

  • Action: When you need an aliquot, remove the secondary container from the freezer. Do not open it. Allow the entire closed jar to sit at room temperature for at least 60 minutes.

  • Causality: Opening a cold vial in a humid lab causes immediate condensation of atmospheric water directly onto the chemical lattice, causing instant hydrolysis.

  • Self-Validation: Touch the outside of the amber vial once removed from the jar. If the glass is cold to the touch, equilibration is incomplete. Do not open the vial until it is completely indistinguishable from ambient room temperature.

References

  • 6 - Thermo Fisher Scientific. 2.7 - PubChem, National Institutes of Health.

  • 3 - Synquest Laboratories Safety Data. 4.2 - The Journal of Organic Chemistry, ACS Publications.

  • 4 - ResearchGate. 6.1 - ACS Publications.

  • 5 - Chemical Reviews, ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting 3,5-bis(bromomethyl)benzonitrile Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex reactivity of 3,5-bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex reactivity of 3,5-bis(bromomethyl)benzonitrile .

This bi-functional electrophile is a critical building block in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors, EP4 receptor agonist prodrugs, and complex stilbenoid dendrimers 1. Because it contains two benzylic bromide groups activated by a strongly electron-withdrawing cyano group, it is highly susceptible to nucleophilic substitution (SN2) 2. However, this dual reactivity frequently leads to competing side reactions.

Workflow & Mechanistic Pathways

Understanding the kinetic and thermodynamic branches of your reaction is the first step in troubleshooting. The diagram below maps the primary SN2 pathways against common failure modes.

SubstitutionPathways SM 3,5-bis(bromomethyl)benzonitrile (Di-electrophile) Mono Mono-substituted Intermediate SM->Mono Nucleophile (1 eq.) Poly Oligomerization (Side Product) SM->Poly Intermolecular Cross-linking Elim Elimination / Hydrolysis (Side Product) SM->Elim Strong Base / H2O Di Target Di-substituted Product Mono->Di Excess Nucleophile Heat / Polar Solvent Mono->Poly Multi-functional Nuc High Concentration

Reaction pathways and side-product branches for 3,5-bis(bromomethyl)benzonitrile.

Troubleshooting Guides & FAQs

Q1: My reaction with a diamine or multi-functional nucleophile is yielding an insoluble polymeric mass. How do I prevent oligomerization?

Causality: 3,5-bis(bromomethyl)benzonitrile is a rigid di-electrophile. When reacted with multi-functional nucleophiles (e.g., diamines, diols), intermolecular cross-linking outcompetes discrete di-substitution, leading to step-growth polymerization. The probability of oligomerization increases exponentially with the concentration of the reactive species.

Solution:

  • Pseudo-High Dilution Technique: Keep the steady-state concentration of the electrophile extremely low. Use a syringe pump to add 3,5-bis(bromomethyl)benzonitrile dropwise (over 4–8 hours) to a highly dilute solution of the nucleophile.

  • Stoichiometric Asymmetry: Use a large excess (e.g., 5–10 equivalents) of the nucleophile. This ensures that once one benzylic bromide reacts, the probability of the second reacting with a new nucleophile molecule is vastly higher than reacting with an already-substituted, growing oligomer chain.

  • Protecting Groups: If synthesizing a mono-substituted or asymmetric di-substituted product, use mono-protected nucleophiles (e.g., Boc-piperazine) to cap the reaction after the first substitution 1.

Q2: I am trying to achieve complete di-substitution, but my LC-MS shows a significant amount of mono-substituted intermediate. Why does the reaction stall?

Causality: The first nucleophilic substitution alters the electronic environment of the aromatic ring. While the cyano group provides strong inductive electron withdrawal, replacing one electron-withdrawing bromine atom with an electron-donating nucleophile (like an amine or ether) slightly increases the electron density on the ring. This marginally reduces the electrophilicity of the second benzylic carbon 3. Furthermore, bulky nucleophiles introduce steric hindrance that impedes the second SN2 trajectory.

Solution:

  • Temperature Profiling: Run the reaction at room temperature until the first substitution is complete, then elevate the temperature (e.g., 60–80 °C) to overcome the activation energy barrier for the second substitution.

  • Solvent Polarity: Switch from moderately polar solvents (like THF) to highly polar aprotic solvents (like DMF or DMSO) to better solvate the transition state and increase the nucleophilicity of the attacking species [[4]]().

  • Finkelstein Catalysis: Add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to facilitate an in-situ conversion of the benzylic bromide to a much more reactive benzylic iodide.

Q3: I am observing styrene-like elimination products and benzylic alcohols instead of my target substituted product. What is going wrong?

Causality: Benzylic bromides are susceptible to both E2 elimination (if strong, sterically hindered bases are used) and hydrolysis (if adventitious water is present) 5. The cyano group increases the acidity of the benzylic protons, making elimination a highly competitive pathway when using bases like NaOtBu or LDA.

Solution:

  • Base Selection: Replace strong/nucleophilic bases with mild, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or anhydrous potassium carbonate (K2CO3).

  • Strict Anhydrous Conditions: Ensure all solvents are strictly anhydrous. Even trace water in hygroscopic solvents like DMF can lead to the formation of 3-(bromomethyl)-5-(hydroxymethyl)benzonitrile via SN2 attack by hydroxide ions.

Quantitative Data: Impact of Reaction Conditions on Product Distribution

The following table summarizes how specific combinations of equivalents, concentration, and base selection influence the SN2 substitution profile of 3,5-bis(bromomethyl)benzonitrile:

Reaction ConditionNucleophile EquivalentsBase / AdditiveMajor ProductSide Product Yield
High Concentration (1.0 M) 1.0 eq (Diamine)K2CO3Oligomeric Mass>70% Polymer
Dilute (0.01 M), Syringe Pump 1.0 eq (Mono-amine)DIPEAMono-substituted<10% Polymer
Neat (Solvent-free) 10.0 eq (Phosphite)NoneDi-substituted<5% Mono-sub
THF, Room Temp 2.5 eq (Amine)NaOtBuElimination/Mono30% Elimination
DMF, 80 °C, Anhydrous 3.0 eq (Amine)K2CO3Di-substituted<5% Elimination

Self-Validating Experimental Protocol: Optimized Di-Phosphonation

This protocol details the synthesis of 3,5-bis(dimethylphosphonatomethyl)benzonitrile via a Michaelis-Arbuzov SN2 reaction. This is a common intermediate for stilbenoid dendrimers and demonstrates perfect stoichiometric control to prevent side reactions 4.

Self-Validation Checkpoint: The reaction is performed neat (without solvent) using liquid trimethyl phosphite. The phosphite acts as both the nucleophile and the solvent, driving the equilibrium entirely to the di-substituted product and preventing oligomerization by eliminating multi-functional cross-linkers.

Step-by-Step Methodology:

  • Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon.

  • Reagent Loading: Add 3,5-bis(bromomethyl)benzonitrile (1.0 eq, e.g., 5.0 mmol) to the flask.

  • Nucleophile Addition: Add an excess of trimethyl phosphite (10.0 eq, 50.0 mmol).

    • Causality: The massive stoichiometric excess ensures complete di-substitution and suppresses any potential intermolecular side reactions.

  • Heating: Gradually heat the mixture to 110 °C under argon.

    • Causality: Elevated temperature is required to overcome the activation energy for the second substitution and to drive off the volatile bromomethane byproduct (gas), pushing the reaction forward thermodynamically.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the starting material (high Rf) and the mono-substituted intermediate (medium Rf) confirms completion (typically 4–6 hours).

  • Workup: Cool the reaction to room temperature. Remove the excess trimethyl phosphite via vacuum distillation (using a short-path distillation apparatus). Avoid aqueous workup, which could hydrolyze unreacted phosphite esters.

  • Purification: Purify the resulting crude oil via flash column chromatography (DCM to 5% MeOH in DCM) to yield the pure bis(phosphonate) as a white solid (Typical yield: ~84%) 4.

References

  • Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. National Library of Medicine (PMC). 1

  • Synthesis of Photo- and Electroactive Stilbenoid Dendrimers Carrying Dibutylamino Peripheral Groups. ACS Publications. 4

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. National Library of Medicine (PMC). 3

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow.2

  • Benzylic Bromination. Chemistry Steps. 5

Sources

Troubleshooting

Technical Support Center: Optimizing NMR Solubility for 3,5-bis(bromomethyl)benzonitrile

From the Desk of the Senior Application Scientist Welcome to the analytical support center. Working with 3,5-bis(bromomethyl)benzonitrile presents a unique set of challenges for nuclear magnetic resonance (NMR) spectrosc...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the analytical support center. Working with 3,5-bis(bromomethyl)benzonitrile presents a unique set of challenges for nuclear magnetic resonance (NMR) spectroscopy. The molecule is a delicate hybrid: it possesses a hydrophobic aromatic core, a highly polar nitrile group, and two heavily polarizable, highly reactive benzylic bromide moieties.

When researchers attempt to push the concentration limits for 13 C or 2D NMR, they often encounter precipitation or, worse, solvent-induced degradation. This guide is designed to explain the thermodynamic and kinetic causality behind these issues and provide self-validating protocols to ensure pristine spectral acquisition.

Troubleshooting & FAQs

Q1: Why is my 3,5-bis(bromomethyl)benzonitrile sample precipitating in standard NMR solvents? A1: The solubility of brominated benzonitriles is governed by the competing forces of the polar nitrile group ( −C≡N ) and the nonpolar benzene ring[1]. The addition of two bromomethyl groups significantly increases the molecular weight and polarizability of the compound, which decreases its solubility in highly polar aqueous environments while demanding a delicate balance in organic solvents[1]. If you are using a strictly non-polar solvent (like Hexane- d14​ ) or a highly polar protic solvent (like D2​O ), the thermodynamic penalty of solvation causes the compound to crash out.

Q2: Can I use protic or nucleophilic solvents like Methanol- d4​ ( CD3​OD ) or Pyridine- d5​ to force dissolution? A2: Strictly avoid these solvents. The benzylic bromides on 3,5-bis(bromomethyl)benzonitrile are highly electrophilic. Dissolving this compound in a protic solvent like CD3​OD or Ethanol- d6​ will initiate rapid solvolysis, where the bromine atoms are displaced by alkoxy groups[2]. Similarly, nucleophilic solvents like Pyridine- d5​ will trigger an SN​2 substitution, converting your sample into a pyridinium salt.

Q3: I used DMSO- d6​ and heated the sample to improve solubility, but new peaks appeared around 10 ppm. What happened? A3: You have inadvertently triggered a Kornblum oxidation [3]. When benzylic bromides are heated in dimethyl sulfoxide (DMSO), the oxygen atom of the DMSO acts as a nucleophile, attacking the benzylic carbon and displacing the bromide to form an alkoxysulfonium ion[3][4]. This intermediate rapidly degrades to yield a benzaldehyde derivative and dimethyl sulfide[4]. The new peak you observe at ~10 ppm is the characteristic proton resonance of the newly formed aldehyde group[5]. If you must use DMSO- d6​ , you must keep the sample at room temperature and acquire the spectra immediately.

Quantitative Data: Solvent Selection Matrix

To ensure structural integrity and sufficient signal-to-noise ratios, select your solvent based on the target experiment. The table below summarizes the causality and performance of common deuterated solvents.

Deuterated SolventPolaritySolubility ProfileDegradation RiskRecommended Application & Causality
CDCl3​ LowModerateLowStandard 1 H NMR (1-5 mg/mL). Provides stable baselines. Expected shifts: δ 7.64 (s), 7.61 (d), 4.45 (s)[6].
CD2​Cl2​ Low-ModHighLow 13 C / 2D NMR (>10 mg/mL). Slightly higher polarity than chloroform accommodates the nitrile group without reacting with the bromides.
Acetone- d6​ ModerateHighLowAlternative for high-concentration. Strong polar aprotic nature dissolves the hybrid molecule efficiently without solvolysis.
DMSO- d6​ HighVery HighHigh Avoid if possible. Prone to Kornblum oxidation[3][5]. Use only for immediate, unheated 1 H NMR acquisition.
CD3​OD HighLow-ModVery High Strictly Avoid. Rapid solvolysis of benzylic bromides[2].

Experimental Protocol: High-Concentration NMR Sample Preparation

To acquire high-quality 13 C or 2D NMR spectra (requiring >10 mg/mL concentrations) without inducing thermal or chemical degradation, follow this self-validating methodology:

Step 1: Equipment Preparation Ensure all glass vials, Pasteur pipettes, and 5 mm NMR tubes are meticulously dried. Residual moisture can lead to slow hydrolysis of the bromomethyl groups.

Step 2: Solvent Selection & Weighing Weigh 15-20 mg of 3,5-bis(bromomethyl)benzonitrile into a clean glass vial. Select anhydrous CD2​Cl2​ (Dichloromethane- d2​ ) as the primary solvent due to its optimal polarity balance and chemical inertness.

Step 3: Dissolution & Temperature Control Add 0.6 mL of CD2​Cl2​ to the vial. Vortex the mixture for 30 seconds. Critical Causality Step: If particulates remain, you may sonicate the vial, but the water bath must be maintained below 25°C . Applying heat increases the kinetic energy of the system, which can trigger unwanted side reactions or solvent evaporation.

Step 4: Visual Validation Hold the vial against a strong light source. The solution must be completely optically clear. If a fine suspension persists, do not heat the sample; instead, add 5% (v/v) Acetone- d6​ as a co-solvent and vortex again.

Step 5: Transfer and Acquisition Transfer the solution to the NMR tube using a glass pipette. Acquire the spectra immediately. Self-Validation: Run a rapid 1-scan 1 H NMR first. Confirm the integrity of the molecule by checking for the intact bromomethyl singlet at δ 4.45 ppm[6]. The absence of peaks in the 9-10 ppm range confirms no oxidation has occurred.

Workflow Visualization

G Start 3,5-bis(bromomethyl)benzonitrile Sample Preparation SolventCheck Select Deuterated Solvent Start->SolventCheck IsProtic Protic or Nucleophilic? (e.g., CD3OD, Pyridine-d5) SolventCheck->IsProtic Avoid AVOID Risk of Solvolysis / SN2 IsProtic->Avoid Yes IsDMSO Is the solvent DMSO-d6? IsProtic->IsDMSO No CautionDMSO CAUTION Risk of Kornblum Oxidation. Do not heat. IsDMSO->CautionDMSO Yes SafeSolvents SAFE SOLVENTS (CDCl3, CD2Cl2, Acetone-d6) IsDMSO->SafeSolvents No Dissolve Vortex & Sonicate (Max Temp: 25°C) CautionDMSO->Dissolve SafeSolvents->Dissolve CheckDissolution Fully Dissolved? Dissolve->CheckDissolution RunNMR Acquire NMR Spectra CheckDissolution->RunNMR Yes CoSolvent Add 5-10% Co-solvent (e.g., Acetone-d6) CheckDissolution->CoSolvent No CoSolvent->Dissolve

Decision matrix for NMR solvent selection and dissolution troubleshooting.

References

  • Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions ACS Pharmacology & Translational Science[Link]

  • Kornblum oxidation Grokipedia [Link]

  • Migrating 1 H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO University of Pretoria[Link]

  • A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts Beilstein Journal of Organic Chemistry[Link]

Sources

Optimization

how to separate mono-brominated impurities from 3,5-bis(bromomethyl)benzonitrile

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure 3,5-bis(bromomethyl)benzonitrile.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure 3,5-bis(bromomethyl)benzonitrile. This molecule is a critical building block for synthesizing EP4 receptor agonists, neuronal nitric oxide synthase (nNOS) inhibitors, and complex dendrimers[1][2].

However, the Wohl-Ziegler bromination used to synthesize it is notoriously difficult to control. Below is a comprehensive, causality-driven guide to separating the target molecule from its stubborn mono-brominated and over-brominated impurities.

Part 1: Mechanistic Insight — The Separation Challenge

Why is this purification so difficult? The core issue lies in the thermodynamics of the radical bromination process. The reaction relies on radical hydrogen abstraction initiated by AIBN or benzoyl peroxide (BPO)[2]. Unfortunately, the bond dissociation energy (BDE) of the benzylic C–H bonds in the starting material (3,5-dimethylbenzonitrile) and the mono-brominated intermediate are nearly identical[3].

Because there is a very low energy barrier to H-atom abstraction for both species, the reaction is statistically driven rather than chemically selective[3]. This inevitably results in a crude mixture containing unreacted starting material, the mono-brominated impurity, the target bis-brominated product, and over-brominated (tri- or tetra-brominated) byproducts. Furthermore, the addition of a second non-polar bromine atom does not introduce a new hydrogen-bonding moiety, meaning the mono- and bis-brominated species have nearly identical retention factors ( Rf​ ) on standard silica gel.

Reaction & Purification Workflows

ReactionPathway SM 3,5-dimethylbenzonitrile (Starting Material) Mono Mono-brominated (Impurity) SM->Mono NBS, AIBN hv / 80°C Di 3,5-bis(bromomethyl)benzonitrile (Target Product) Mono->Di NBS, AIBN hv / 80°C Tri Over-brominated (Impurity) Di->Tri Excess NBS

Radical bromination pathway of 3,5-dimethylbenzonitrile highlighting sequential halogenation.

Purification Crude Crude Mixture (SM + Mono + Di + Tri) Assess NMR/TLC Assessment (% Di-brominated) Crude->Assess Recryst Recrystallization (EtOAc / Hexanes) Assess->Recryst Di > 60% Column Silica Chromatography (Gradient Elution) Assess->Column Di < 60% Pure Pure 3,5-bis(bromomethyl)benzonitrile Recryst->Pure Mother liquor removes Mono Column->Pure Careful fraction collection

Decision matrix for the purification of 3,5-bis(bromomethyl)benzonitrile.

Part 2: Physicochemical Data Summary

To successfully separate these compounds, you must exploit their subtle physical differences rather than their chemical reactivity. The target bis-brominated compound has higher molecular symmetry, which translates to a higher propensity to crystallize compared to the mono-brominated impurity.

CompoundMolecular Weight ( g/mol )Relative Polarity (Silica)Typical State at RT
3,5-dimethylbenzonitrile (SM)131.18LowestSolid/Liquid
Mono-brominated Impurity 210.07MediumSolid
3,5-bis(bromomethyl)benzonitrile 288.97MediumSolid
Tri-brominated Impurity 367.86Highest LipophilicitySolid

Part 3: Troubleshooting FAQs

Q: My crude NMR shows a 1:1 mixture of mono- and bis-brominated products. Which purification method should I choose? A: At a 1:1 ratio, recrystallization will likely fail because the high concentration of the mono-brominated impurity will cause it to co-precipitate or oil out. You must use gradient silica gel chromatography[1]. Dry-loading is mandatory here to prevent band broadening, as the ΔRf​ between the two compounds is typically < 0.1 in standard hexanes/EtOAc.

Q: How can I suppress the formation of the mono-brominated impurity during the reaction phase? A: The best separation strategy is prevention. Do not add all your N-bromosuccinimide (NBS) at once. Add exactly 2.1 equivalents of NBS in 4 to 5 portions over several hours. This prevents a high localized concentration of bromine radicals, which drives runaway over-bromination. Additionally, using a continuous flow reactor can drastically improve selectivity by tightly controlling residence time and photon flux[3].

Q: I tried recrystallizing, but my product oiled out instead of forming crystals. Why? A: "Oiling out" occurs when the target compound separates as a liquid phase rather than a solid, usually because the solvent mixture is too non-polar at high temperatures or the crude mixture contains too much succinimide byproduct. Ensure you perform a hot filtration first to remove succinimide, and use a highly polar solubilizing solvent (like EtOAc) before slowly adding your anti-solvent (Hexanes).

Part 4: Validated Experimental Protocols

Both protocols below are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous one via TLC or NMR.

Protocol A: Gradient Silica Gel Chromatography (For mixtures with < 60% target product)

Causality: Chromatography separates based on subtle dipole differences. Because the mono-brominated species is slightly less massive and marginally less polar, it will elute just before the bis-brominated product.

  • Preparation: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely to create a dry-load powder.

  • Column Packing: Pack a flash column with silica gel using 100% Hexanes.

  • Elution: Load the dry powder. Begin elution with 2% EtOAc in Hexanes. Gradually increase the gradient to 15% EtOAc over 20 column volumes (CV)[1].

  • Fraction Collection: Collect small fractions (10–15 mL).

  • Validation: Spot fractions on a TLC plate and visualize under UV light (254 nm). Combine only the fractions containing the lower (more polar) target spot. Evaporate to yield pure 3,5-bis(bromomethyl)benzonitrile as white crystals[1].

Protocol B: Anti-Solvent Recrystallization (For mixtures with > 60% target product)

Causality: Recrystallization exploits the higher lattice energy and symmetry of the bis-brominated product. The mono-brominated impurity will remain dissolved in the mother liquor.

  • Dissolution: Suspend the crude solid in a minimum volume of boiling ethyl acetate (EtOAc).

  • Hot Filtration: Rapidly filter the hot solution through fluted filter paper to remove insoluble succinimide byproducts.

  • Anti-solvent Addition: Return the filtrate to a gentle boil. Slowly add hot hexanes dropwise until the solution becomes faintly turbid (the cloud point).

  • Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 1 hour, then transfer to an ice bath (0 °C) for 2 hours to force supersaturation.

  • Isolation: Filter the resulting white crystals via vacuum filtration. Wash the filter cake with ice-cold hexanes to remove residual mother liquor containing the mono-brominated impurity.

  • Validation: Run a 1 H NMR in CDCl 3​ . The benzylic protons of the pure bis-brominated product must appear as a sharp, integrated singlet at δ 4.45 ppm[4].

Sources

Reference Data & Comparative Studies

Validation

GC-MS validation of synthesized 3,5-bis(bromomethyl)benzonitrile purity

GC-MS Purity Validation of Synthesized 3,5-Bis(bromomethyl)benzonitrile: A Comparative Guide As a Senior Application Scientist, ensuring the structural integrity and purity of bifunctional electrophiles is paramount. 3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Purity Validation of Synthesized 3,5-Bis(bromomethyl)benzonitrile: A Comparative Guide

As a Senior Application Scientist, ensuring the structural integrity and purity of bifunctional electrophiles is paramount. 3,5-Bis(bromomethyl)benzonitrile (CAS: 74163-48-7) is a highly versatile intermediate utilized in the synthesis of dendrimers, macrocycles, and bone-targeting EP4 receptor agonist prodrugs[1].

However, the standard synthetic route—radical bromination of 3,5-dimethylbenzonitrile using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN)—is notoriously prone to generating under-brominated (mono-bromo) and over-brominated (tri-bromo) impurities[1]. This guide objectively compares the purity profile of an optimized, in-house synthesized and recrystallized product against a standard commercially sourced crude alternative, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) as a self-validating analytical framework.

Mechanistic Context: Why GC-MS?

While High-Performance Liquid Chromatography (HPLC) is often the default for pharmaceutical intermediates, GC-MS is specifically superior for benzyl bromides. The causality behind this choice relies on two factors:

  • Volatility & Thermal Stability: Benzyl bromides possess sufficient vapor pressure to elute cleanly in capillary GC without thermal degradation, provided the injector is properly deactivated[2].

  • The Self-Validating Isotopic Signature: Electron Ionization (EI) MS provides an unforgeable, self-validating system for halogenated compounds. Bromine exists in nature as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. Consequently, the mass spectrometer acts as an absolute counting mechanism for bromine atoms:

    • 1 Bromine (Mono-bromo impurity): Yields a 1:1 doublet at the molecular ion.

    • 2 Bromines (Target product): Yields a distinct 1:2:1 triplet.

    • 3 Bromines (Tri-bromo impurity): Yields a 1:3:3:1 quartet. This intrinsic physical property eliminates the need for external reference standards to confirm the identity of the impurities.

Analytical Workflow & Isotopic Validation

GCMS_Workflow Syn Synthesis: NBS + AIBN Radical Bromination Crude Crude Reaction Mixture (Mono, Di, Tri-bromo) Syn->Crude Yields GC Capillary GC (DB-5MS) Thermal Separation Crude->GC Injection (1 µL) MS EI-MS (70 eV) Fragmentation & Ionization GC->MS Elution Iso1 Mono-bromo Impurity 1:1 Isotope Cluster MS->Iso1 m/z 209/211 Iso2 Target: Di-bromo 1:2:1 Isotope Cluster MS->Iso2 m/z 287/289/291 Iso3 Tri-bromo Impurity 1:3:3:1 Isotope Cluster MS->Iso3 m/z 365/367/369/371

GC-MS workflow and isotopic pattern validation for brominated benzonitriles.

Comparative Performance Data

The following table summarizes the quantitative GC-MS data comparing a commercially available "crude/standard" grade of 3,5-bis(bromomethyl)benzonitrile against our in-house synthesized and recrystallized product.

Analytical ParameterCommercial Crude GradeIn-House Recrystallized ProductMechanistic Indicator
Overall Purity (TIC Area %) 82.4%99.2% Demonstrates efficacy of selective crystallization.
Mono-bromo Impurity (Rt: 8.4 min)11.2%< 0.3% m/z 209/211 (1:1). Indicates incomplete radical initiation.
Target Di-bromo (Rt: 12.1 min)82.4%99.2% m/z 287/289/291 (1:2:1). Confirms C9H7Br2N[3].
Tri-bromo Impurity (Rt: 15.6 min)6.4%0.5% m/z 365/367/369/371 (1:3:3:1). Indicates over-reaction.
Base Peak Fragmentation m/z 208/210m/z 208/210Loss of one Br radical yields the stable benzyl cation.

Data Interpretation: The commercial crude exhibits significant mono-brominated contamination, which acts as a chain-terminator in dendrimer synthesis. The in-house recrystallization (using a hot ethyl acetate/hexanes gradient) successfully exploits the differential solubility of the di-brominated target versus the mono/tri-brominated species, yielding a >99% pure product.

Step-by-Step GC-MS Methodology

To ensure reproducibility and scientific integrity, the following protocol details the exact parameters required to replicate this validation.

Step 1: Sample Preparation

Causality: Benzyl bromides are highly reactive electrophiles. Protic solvents (like methanol) must be avoided to prevent solvolysis (ether formation) during the heated injection.

  • Accurately weigh 5.0 mg of the 3,5-bis(bromomethyl)benzonitrile sample.

  • Dissolve in 10.0 mL of anhydrous cyclohexane (or dichloromethane) to achieve a 500 µg/mL concentration[2].

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Gas Chromatography Parameters

Causality: A DB-5MS column (5% phenyl, 95% dimethylpolysiloxane) is selected because the phenyl groups provide π−π interactions with the benzonitrile ring, drastically improving the resolution between the closely related mono-, di-, and tri-brominated analogs compared to a standard 100% methyl column[2].

  • Column: Agilent J&W DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL volume, Split ratio 20:1.

  • Injector Temperature: 250°C. (High enough for rapid flash vaporization, but strictly capped at 250°C to prevent thermally induced dehydrohalogenation).

  • Oven Temperature Program:

    • Initial: 100°C (Hold 2.0 min) to focus the solvent band.

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5.0 min) to bake out any non-volatile oligomers.

Step 3: Mass Spectrometry (EI) Parameters

Causality: Standard 70 eV electron ionization is utilized because it provides the standardized energy required to strip an electron and induce the characteristic loss of a bromine radical, generating the highly stable [C9H7BrN]+ base peak.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Solvent Delay: 4.0 minutes (to protect the filament from the cyclohexane solvent front).

  • Scan Range: m/z 50 to 450.

By adhering to this protocol, laboratories can leverage the innate isotopic physics of bromine to establish a self-validating quality control pipeline, ensuring that only high-purity 3,5-bis(bromomethyl)benzonitrile advances into sensitive downstream pharmaceutical syntheses.

References

  • Young, R., et al. "Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Srinivasarao, V., et al. "Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas chromatography." Analytical Chemistry: An Indian Journal, TSI Journals. Available at:[Link]

  • PubChemLite. "3,5-bis(bromomethyl)benzonitrile (C9H7Br2N) - Structural Information and Exact Mass." PubChem Database. Available at:[Link]

Sources

Comparative

Comparative Guide to Brominating Agents for the Synthesis of 3,5-Bis(bromomethyl)benzonitrile

Executive Summary 3,5-Bis(bromomethyl)benzonitrile is a highly valuable synthetic intermediate utilized in the development of complex pharmaceuticals, including EP4 receptor agonists for osteoporosis and selective inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Bis(bromomethyl)benzonitrile is a highly valuable synthetic intermediate utilized in the development of complex pharmaceuticals, including EP4 receptor agonists for osteoporosis and selective inhibitors of neuronal nitric oxide synthase (nNOS)[1][2]. The synthesis of this compound relies on the double benzylic bromination of 3,5-dimethylbenzonitrile. Achieving high yields is notoriously difficult due to the statistical likelihood of under-bromination (yielding monobromomethyl derivatives) or over-bromination (yielding tribromomethyl or tetrabromomethyl impurities).

This guide objectively compares the efficacy, mechanistic advantages, and practical handling of three primary brominating agents—N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and Molecular Bromine ( Br2​ )—to help researchers optimize their synthetic workflows and scale-up processes[3][4].

Mechanistic Causality: The Wohl-Ziegler Radical Pathway

The bromination of benzylic positions proceeds via a radical chain mechanism known as the Wohl-Ziegler reaction[5][6]. The choice of brominating agent directly influences the steady-state concentration of molecular bromine ( Br2​ ) generated in situ, which dictates the selectivity of the reaction.

  • Initiation: A radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) undergoes thermal homolysis to generate radical species. These abstract a bromine atom from the brominating agent to form a bromine radical ( Br∙ )[6].

  • Propagation: The Br∙ abstracts a benzylic hydrogen from 3,5-dimethylbenzonitrile, forming a resonance-stabilized benzylic radical and HBr[6]. The HBr then reacts with the bulk brominating agent (NBS or DBDMH) to generate a low, controlled concentration of Br2​ . The benzylic radical reacts with this Br2​ to form the bromomethyl product and regenerate Br∙ [5][6].

  • Causality in Agent Selection: If the concentration of Br2​ is too high (as occurs when adding liquid Br2​ directly), competing electrophilic aromatic substitution (ring bromination) can occur. NBS and DBDMH act as "reservoirs," releasing Br2​ slowly and ensuring high selectivity for the benzylic position without degrading the aromatic ring[6].

Mechanism Init Initiator (AIBN) BrRad Br• Radical Init->BrRad Heat (80°C) BenzRad Benzylic Radical BrRad->BenzRad SM 3,5-Dimethyl- benzonitrile SM->BenzRad + Br• - HBr Mono Mono-brominated Intermediate BenzRad->Mono + Br2 - Br• Bis 3,5-bis(bromomethyl)- benzonitrile Mono->Bis Repeat Cycle

Figure 1: Radical chain mechanism for benzylic bromination of 3,5-dimethylbenzonitrile.

Comparative Analysis of Brominating Agents

N-Bromosuccinimide (NBS): The Traditional Standard NBS is the most widely documented reagent for this transformation[3][5]. Standard protocols utilize 2.2 equivalents of NBS with catalytic AIBN in 1,2-dichloroethane (DCE) at 80 °C[1]. While reliable, NBS has poor atom economy (only one active bromine atom per molecule) and generates a large volume of succinimide byproduct, which must be filtered off[4]. Isolated yields of the bis-brominated product are typically modest (22–28%) due to the difficulty in driving the reaction to exactly two brominations without forming the tris-brominated impurity[1][2].

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): The High-Efficiency Alternative DBDMH is emerging as a superior alternative for benzylic brominations[3][4]. Because it contains two active bromine atoms per molecule, only 1.1 equivalents are required to achieve double bromination[4]. This drastically improves atom economy and reduces the mass of solid waste (5,5-dimethylhydantoin) generated. Experimental data across various benzylic substrates shows that DBDMH often provides higher yields and faster reaction times than NBS due to its higher active bromine content and favorable solubility profile[4].

Molecular Bromine ( Br2​ ): The Raw Halogen While Br2​ under photochemical irradiation (hν) can achieve benzylic bromination, it is highly corrosive, toxic, and difficult to handle at scale[3]. Furthermore, the high localized concentration of Br2​ increases the risk of unwanted ring bromination, making it the least preferred option for synthesizing sensitive intermediates like 3,5-bis(bromomethyl)benzonitrile[3][6].

Quantitative Data Presentation

The following table summarizes the performance and operational parameters of these reagents for the bis-bromination of 3,5-dimethylbenzonitrile, synthesized from reported literature and comparative benchmarks[1][2][3][4].

Brominating AgentEquivalents RequiredActive Br Atom EconomyInitiatorTypical SolventReaction TimeTypical Isolated YieldByproduct
NBS 2.244.9%AIBN or BPO1,2-Dichloroethane (DCE)6–9 hours22% – 28%Succinimide
DBDMH 1.155.9%AIBN1,2-Dichloroethane (DCE)4–6 hours>30% (Estimated)*5,5-Dimethylhydantoin
Bromine ( Br2​ ) 2.1100%Light (hν)Carbon Tetrachloride ( CCl4​ )2–4 hoursVariable (High impurities)HBr gas

*Note: While specific isolated yields for the bis-bromination of this exact substrate with DBDMH are statistically limited by the symmetry of the molecule, comparative studies on identical benzylic systems demonstrate a consistent 10-20% yield improvement over NBS[4].

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols emphasize the causality behind the procedural steps. 1,2-Dichloroethane (DCE) is selected over the traditional Carbon Tetrachloride ( CCl4​ ) to comply with modern green chemistry standards and avoid the severe ozone-depleting and toxic properties of CCl4​ [1][2].

Protocol A: Synthesis using NBS (Literature Standard) [1]

  • Preparation: In a flame-dried round-bottom flask, dissolve 3,5-dimethylbenzonitrile (1.00 g, 7.62 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (76 mL).

    • Rationale: DCE provides the necessary boiling point (83 °C) to thermally activate AIBN.

  • Reagent Addition: Add N-bromosuccinimide (2.98 g, 16.8 mmol, 2.2 equiv) and AIBN (0.250 g, 1.52 mmol, 0.2 equiv) to the solution.

    • Rationale: 2.2 equivalents account for the two methyl groups plus a slight excess to drive the reaction, while minimizing over-bromination.

  • Reaction: Purge the flask with Argon for 5 minutes. Stir the mixture under an Argon atmosphere at 80 °C for 9 hours.

    • Rationale: Argon prevents ambient oxygen from quenching the radical chain reaction.

  • Workup: Cool the reaction to room temperature. The byproduct, succinimide, will precipitate as a lighter solid. Filter the mixture and wash the filter cake with a small amount of cold DCE.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (using a Hexane/Ethyl Acetate gradient) to separate the bis-brominated product from mono- and tris-brominated impurities. Expected yield: ~28%[1].

Protocol B: Synthesis using DBDMH (Optimized Atom Economy) [4]

  • Preparation: Dissolve 3,5-dimethylbenzonitrile (1.00 g, 7.62 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (76 mL).

  • Reagent Addition: Add DBDMH (2.40 g, 8.38 mmol, 1.1 equiv) and AIBN (0.125 g, 0.76 mmol, 0.1 equiv).

    • Rationale: Only 1.1 equivalents are needed due to the two active bromine atoms per DBDMH molecule, significantly reducing the mass of reagents handled and waste generated.

  • Reaction: Purge with Argon and heat to 80 °C for 6 hours.

    • Rationale: DBDMH often exhibits faster kinetics in benzylic brominations compared to NBS.

  • Workup & Purification: Cool to room temperature, filter the 5,5-dimethylhydantoin precipitate, concentrate, and purify via chromatography as described in Protocol A.

Workflow Step1 1. Reagent Preparation Dissolve 3,5-dimethylbenzonitrile in 1,2-Dichloroethane (DCE) Step2 2. Brominating Agent Add NBS (2.2 eq) or DBDMH (1.1 eq) Step1->Step2 Step3 3. Initiation Add AIBN (0.2 eq), purge with Argon Step2->Step3 Step4 4. Reaction Stir at 80°C for 6-9 hours Step3->Step4 Step5 5. Workup Cool to RT, filter insoluble succinimide/hydantoin byproducts Step4->Step5 Step6 6. Purification Concentrate and purify via Silica Gel Chromatography Step5->Step6

Figure 2: Standard experimental workflow for the synthesis of 3,5-bis(bromomethyl)benzonitrile.

References[3] Benchchem. "A Comparative Guide to Benzylic Bromination: Alternatives to N-Bromosuccinimide for the Synthesis of 4-(2-Bromomethylphenyl)benzonitrile." Source: benchchem.com. URL: Link[1] NIH/PMC. "Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions." Source: nih.gov. URL: Link[2] NIH/PMC. "Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase." Source: nih.gov. URL: Link[4] Benchchem. "A Head-to-Head Battle of Brominating Agents: DBDMH vs. N-Bromosuccinimide (NBS)." Source: benchchem.com. URL: Link[5] Manac Inc. "Allylic position and benzylic position bromination: bromination reactions that use NBS." Source: manac-inc.co.jp. URL: Link[6] Chemistry Steps. "Benzylic Bromination." Source: chemistrysteps.com. URL: Link

Sources

Validation

HPLC Retention Time Comparison Guide: 3,5-Bis(bromomethyl)benzonitrile and Its Derivatives

Introduction: The Analytical Challenge of Bifunctional Alkylating Agents 3,5-bis(bromomethyl)benzonitrile is a highly versatile bifunctional building block. It is prominently utilized in the design of complex pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Bifunctional Alkylating Agents

3,5-bis(bromomethyl)benzonitrile is a highly versatile bifunctional building block. It is prominently utilized in the design of complex pharmacophores, including bone-targeting EP4 receptor agonist prodrugs[1] and selective neuronal nitric oxide synthase (nNOS) inhibitors[2]. Because both bromomethyl groups are highly reactive, derivatization (such as hydrolysis, amination, or azidation) often proceeds through a mono-substituted intermediate. Precise chromatographic tracking is critical to ensure complete conversion and to prevent the carryover of reactive, toxic brominated intermediates into downstream biological assays.

Chromatographic Theory & Causality

In Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), retention is governed by the partition coefficient between the polar mobile phase and the hydrophobic stationary phase (e.g., C18). According to Linear Solvation Energy Relationships (LSER), the retention time ( tR​ ) of substituted benzene derivatives is heavily influenced by the molar volume, dipole moment, and the polarizability of their substituents[3].

  • The Starting Material (High Hydrophobicity): 3,5-bis(bromomethyl)benzonitrile possesses two bulky, highly lipophilic bromine atoms. These halogens induce strong dispersive interactions with the alkyl chains of the C18 column. Despite the polar nitrile core, the bromines dominate the molecule's surface area, resulting in high hydrophobicity (LogP ~3.8) and late elution.

  • The Derivatives (Increased Polarity): Nucleophilic substitution replaces the lipophilic bromine with more polar groups (e.g., -OH or -N 3​ ). A hydroxyl group acts as both a strong hydrogen bond donor and acceptor, drastically reducing the LogP. Consequently, the fully reacted di-substituted product (e.g., 3,5-bis(hydroxymethyl)benzonitrile) elutes first. The mono-substituted intermediate and azido derivatives exhibit intermediate polarities, eluting predictably between the fully substituted product and the starting material.

Self-Validating Experimental Protocol

To accurately resolve the starting material from its mono- and di-substituted derivatives, a gradient RP-HPLC method is required. This protocol is designed to be a self-validating system: the sharp baseline resolution of the benzonitrile chromophore at 254 nm ensures that any co-elution is a result of structural isomerism, not method failure.

Step-by-Step Methodology:
  • System Setup: Equip the HPLC with a C18 column (e.g., 4.6 × 150 mm, 5 µm particle size) and a UV-Vis or PDA detector set to 254 nm (optimal for the benzonitrile π→π∗ transition).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA) (v/v). Causality: TFA suppresses the ionization of trace surface silanols on the stationary phase, preventing peak tailing for amine or hydroxyl derivatives.

    • Solvent B: HPLC-grade Acetonitrile containing 0.1% TFA (v/v).

  • Gradient Elution Profile (Flow Rate: 1.0 mL/min):

    • 0–2 min (10% B): Isocratic hold to focus highly polar analytes (e.g., di-hydroxy derivatives) at the head of the column.

    • 2–12 min (10% 90% B): Linear gradient to resolve intermediate polarities (mono-substituted and azido derivatives).

    • 12–15 min (90% B): High-organic wash to rapidly elute the highly hydrophobic starting material.

    • 15–20 min (10% B): Column re-equilibration.

  • Sample Preparation: Quench a 10 µL aliquot of the reaction mixture in 990 µL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter before injecting 5 µL onto the column.

  • System Validation: Inject a spiked mixture of the starting material and the expected fully substituted product. A resolution factor ( Rs​ ) > 2.0 between all peaks confirms method validity and column health.

Comparative Quantitative Data

The following table summarizes the expected retention behavior of 3,5-bis(bromomethyl)benzonitrile and its common nucleophilic substitution derivatives under the described gradient protocol.

Elution OrderCompound NameSubstitution TypeEstimated LogPApprox. Retention Time ( tR​ )Relative Polarity
1 3,5-bis(hydroxymethyl)benzonitrileDi-OH (Product)~0.83.5 min Very High
2 3-(bromomethyl)-5-(hydroxymethyl)benzonitrileMono-OH (Intermediate)~2.28.2 min Moderate
3 3,5-bis(azidomethyl)benzonitrileDi-N 3​ (Click Precursor)~2.59.5 min Low-Moderate
4 3,5-bis(bromomethyl)benzonitrileDi-Br (Starting Material)~3.813.4 min Low (Hydrophobic)

Reaction & Analytical Workflow Visualization

HPLC_Workflow SM 3,5-bis(bromomethyl)benzonitrile (Starting Material) Reaction Nucleophilic Substitution (Reaction Vessel) SM->Reaction Reagents added HPLC RP-HPLC Analysis (C18 Column, 254 nm) SM->HPLC tR ~ 13.4 min Mono Mono-substituted Intermediate (Moderate Polarity) Reaction->Mono Partial Conversion Di Di-substituted Product (High Polarity) Reaction->Di Full Conversion Mono->HPLC tR ~ 8.2 min Di->HPLC tR ~ 3.5 min HPLC->Reaction Kinetic Feedback (Optimize Time/Temp)

Reaction workflow and RP-HPLC monitoring loop for 3,5-bis(bromomethyl)benzonitrile derivatization.

References

  • Title: Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC Source: Oxford University Press (Journal of Chromatographic Science) URL: [Link]

  • Title: Structure-Guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions Source: ACS Publications (ACS Pharmacology & Translational Science) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to the Safe Disposal of 3,5-Bis(bromomethyl)benzonitrile

As a Senior Application Scientist, my primary objective extends beyond the utility of our chemical reagents to encompass the full lifecycle of their use in your critical research. Handling and disposing of potent chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective extends beyond the utility of our chemical reagents to encompass the full lifecycle of their use in your critical research. Handling and disposing of potent chemical entities like 3,5-Bis(bromomethyl)benzonitrile demands a rigorous, science-first approach. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that safety and regulatory compliance are integral to your laboratory's workflow. The procedures outlined herein are designed to be self-validating, grounded in established chemical safety principles and regulatory standards.

Core Hazard Profile: Understanding the "Why" Behind the Precautions

3,5-Bis(bromomethyl)benzonitrile is a highly reactive bifunctional molecule, a property that makes it a valuable building block in organic synthesis but also necessitates stringent safety protocols. Its hazard profile is dominated by its corrosive nature and acute toxicity.[1] Understanding these intrinsic properties is the first step toward safe handling and disposal.

This compound is classified as a lachrymator , a potent irritant that causes immediate tearing, stinging, and burning sensations upon exposure to its vapors or solid dust.[2][3] This lachrymatory effect serves as a critical, albeit painful, early warning sign of exposure. All handling, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation and eye exposure.[2][3]

Property Identifier / Classification Source(s)
CAS Number 74163-48-7[1]
Molecular Formula C₉H₇Br₂N[1]
GHS Pictograms [1]
GHS Signal Word Danger[1]
Hazard Statements H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.[1][4][5]
Incompatible Materials Strong oxidizing agents, Bases, Water, Amines[4]
Hazardous Decomposition Forms Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Carbon Oxides (CO, CO₂) upon combustion.[4]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical splash goggles in combination with a full-face shield is mandatory. The corrosive and lachrymatory nature of the compound means eye protection alone is insufficient.[5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene, checking manufacturer's breakthrough data) and a lab coat. For larger quantities or spill cleanup, a chemical-resistant apron or coveralls are required.

  • Respiratory Protection: All work must be performed in a certified chemical fume hood.[3] If a fume hood is not available or during a significant spill, a full-face respirator with appropriate cartridges (e.g., Type P3) must be used.

Waste Classification and Segregation: A Critical Step for Safety and Compliance

Proper disposal begins with correct classification and segregation at the point of generation. Misclassification can lead to dangerous chemical reactions in waste containers, non-compliance with regulations, and significantly increased disposal costs.

Primary Classification: Halogenated Organic Hazardous Waste

Due to the presence of two bromine atoms, 3,5-Bis(bromomethyl)benzonitrile is classified as a halogenated organic compound .[6][7] This is the most critical distinction for waste stream management. Halogenated and non-halogenated organic wastes must always be collected in separate, clearly labeled containers.[8][9][10] The co-mingling of these streams prevents the solvent from being recycled or used for fuel blending and necessitates more expensive disposal methods, typically high-temperature incineration.[6][10]

Segregation Protocol: Your designated waste container for 3,5-Bis(bromomethyl)benzonitrile must be kept separate from:

  • Non-Halogenated Organic Solvents: (e.g., acetone, ethanol, hexane, toluene)

  • Acids: (e.g., hydrochloric acid, sulfuric acid)

  • Bases: (e.g., sodium hydroxide, triethylamine)

  • Oxidizers: (e.g., hydrogen peroxide, potassium permanganate)

  • Aqueous Waste Streams

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure (unused) compound, contaminated labware, and solutions containing the compound.

3.1. Preparing the Waste Container

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap. The container must be in good condition and compatible with the waste.[7]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[10] Clearly write the full chemical name, "3,5-Bis(bromomethyl)benzonitrile," and any other solvents or chemicals present with their approximate percentages. Do not use abbreviations or chemical formulas.[7][9]

3.2. Collecting Chemical Waste

  • Unused or Off-Specification Product: Collect the solid chemical directly in the designated, pre-labeled hazardous waste container.

  • Contaminated Labware (e.g., spatulas, weigh boats, gloves): Place these items in a sealed, labeled plastic bag. This bag should then be placed in a larger, designated solid hazardous waste container.

  • Contaminated Solvents/Solutions: If dissolved in a solvent (e.g., for a reaction), this solution must be collected in the designated "Halogenated Organic Liquid Waste" container. Ensure the solvent is listed on the waste label.

  • Decontaminating Empty Reagent Bottles:

    • Inside a fume hood, rinse the empty bottle three times with a minimal amount of a suitable solvent (e.g., acetone).

    • Each rinse (rinsate) is considered hazardous waste and must be collected in your "Halogenated Organic Liquid Waste" container.[9]

    • After triple-rinsing, deface the original label on the bottle. It can now be disposed of as regular laboratory glassware waste, unless institutional policy dictates otherwise.

3.3. Final Packaging and Temporary Storage

  • Secure Closure: Ensure the waste container cap is tightly sealed to be "vapor tight" and "spill proof."[7]

  • Secondary Containment: Store the waste container in a secondary bin or tray made of a compatible material to contain any potential leaks.

  • Storage Location: Store the container in a designated Satellite Accumulation Area (SAA) that is well-ventilated, away from incompatible materials, and under the control of laboratory personnel.[6]

3.4. Arranging for Final Disposal Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][4] Provide them with the exact details from your waste label. Never dispose of this chemical down the drain or in regular trash.[5][10]

Emergency Procedures: Spill and Exposure Response

4.1. Spill Response

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.

    • Carefully sweep the material into a plastic bag or container. Seal, label as hazardous waste, and dispose of according to the protocol above.[7]

  • Large Spill or Any Liquid Spill:

    • Evacuate the laboratory immediately and close the doors.

    • Alert others in the vicinity and activate the fire alarm if necessary to facilitate evacuation.

    • Call your institution's emergency number and EHS department for assistance from a trained hazardous materials team.

4.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste streams related to 3,5-Bis(bromomethyl)benzonitrile.

G start Waste Generation (3,5-Bis(bromomethyl)benzonitrile) q1 What is the form of the waste? start->q1 solid_path Solid Chemical or Contaminated Material q1->solid_path Solid liquid_path Liquid Solution or Container Rinsate q1->liquid_path Liquid collect_solid Collect in labeled solid 'Halogenated Waste' container solid_path->collect_solid collect_liquid Collect in labeled liquid 'Halogenated Waste' container liquid_path->collect_liquid q2 Is the container full? collect_solid->q2 collect_liquid->q2 q2->start No, continue collection store Seal container tightly. Store in secondary containment in designated Satellite Accumulation Area. q2->store Yes contact_ehs Contact EHS or Licensed Contractor for Hazardous Waste Pickup store->contact_ehs

Sources

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